molecular formula C18H22N2O2S2 B2402038 3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 942006-79-3

3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2402038
CAS No.: 942006-79-3
M. Wt: 362.51
InChI Key: SGSAJJQIRNMPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a propanamide group, a thioether linkage connecting a 4-methoxyphenyl group, and a 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group. These groups suggest that the compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thioether bond and the construction of the tetrahydrobenzothiazole ring. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzothiazole ring and the propanamide group could potentially influence its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the propanamide group could potentially undergo hydrolysis, while the thioether linkage might be susceptible to oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Thiazole derivatives, including compounds similar to 3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide, have been investigated for their antimicrobial and cytotoxic activities. These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as demonstrating cytotoxicity against specific human cancer cell lines (Dawbaa et al., 2021).

Antioxidant and Anticancer Activities

Research on similar compounds has revealed significant antioxidant properties, with some derivatives demonstrating higher antioxidant activity than ascorbic acid. Additionally, these compounds exhibit antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

A series of thiazole derivatives, including compounds structurally related to this compound, have demonstrated significant antibacterial and antifungal properties. These compounds have been found to be as effective as standard antimicrobial agents like Ampicilline and Flucanazole in certain cases (Helal et al., 2013).

Photodynamic Therapy for Cancer Treatment

Some derivatives of this compound have been studied for their potential in photodynamic therapy, a type of cancer treatment. These compounds exhibit properties like high singlet oxygen quantum yield, making them promising candidates for this application (Pişkin et al., 2020).

Development of Anticonvulsant Agents

Research has been conducted on thiazole derivatives for their potential as anticonvulsant agents. Some of these compounds have shown protection against convulsions in preclinical models, indicating their possible application in treating seizure disorders (Farag et al., 2012).

Synthesis of Polyfunctionally Substituted Heterocyclic Compounds

These thiazole derivatives are also important in the synthesis of various heterocyclic compounds, which have wide-ranging applications in pharmaceuticals. The flexibility in synthesizing diverse chemical structures from these derivatives makes them valuable for further research and development (Shams et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For instance, if it were a drug, it might interact with a specific protein or enzyme to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-12-3-8-15-16(11-12)24-18(19-15)20-17(21)9-10-23-14-6-4-13(22-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSAJJQIRNMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.